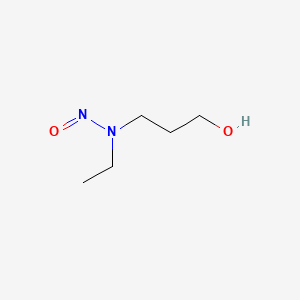

N-Ethyl-N-(3-hydroxypropyl)nitrosamine

Description

BenchChem offers high-quality N-Ethyl-N-(3-hydroxypropyl)nitrosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-N-(3-hydroxypropyl)nitrosamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61734-88-1 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

N-ethyl-N-(3-hydroxypropyl)nitrous amide |

InChI |

InChI=1S/C5H12N2O2/c1-2-7(6-9)4-3-5-8/h8H,2-5H2,1H3 |

InChI Key |

AFZQINPVUZQTKS-UHFFFAOYSA-N |

SMILES |

CCN(CCCO)N=O |

Canonical SMILES |

CCN(CCCO)N=O |

Other CAS No. |

61734-88-1 |

Synonyms |

N-ethyl-N-(3-hydroxypropyl)nitrosamine |

Origin of Product |

United States |

Significance in Chemical Carcinogenesis Research

The primary significance of N-Ethyl-N-(3-hydroxypropyl)nitrosamine in the field of chemical carcinogenesis lies in its use in comparative studies to elucidate the mechanisms of organ-specific cancer development, particularly in contrast to its structural analogs.

Research has demonstrated that N-Ethyl-N-(3-hydroxypropyl)nitrosamine is carcinogenic to the liver in rats. nih.gov This is a crucial finding when compared to the activity of other N-alkyl-N-hydroxyalkylnitrosamines. For instance, its analog, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), is a potent and specific inducer of urinary bladder cancer. The differing organotropic effects of these closely related compounds are of major interest to researchers.

The key to this differential carcinogenicity appears to be in their metabolic pathways. Studies investigating the metabolic fate of N-Ethyl-N-(3-hydroxypropyl)nitrosamine in rats revealed that its principal urinary metabolite is the corresponding N-ethyl-N-(2-carboxyethyl)nitrosamine. nih.gov In contrast, the induction of bladder cancer by compounds like BBN is strongly associated with the urinary excretion of metabolites that possess a 3-carboxypropyl chain. nih.gov The absence of this specific type of metabolite in the biotransformation of N-Ethyl-N-(3-hydroxypropyl)nitrosamine is considered critical to its lack of carcinogenicity in the rat urinary bladder. nih.gov

These findings underscore the importance of N-Ethyl-N-(3-hydroxypropyl)nitrosamine as a research tool. It helps to establish a clear structure-activity relationship, demonstrating that the length of the alkyl side chain and the position of the hydroxyl group are determinant factors in the metabolic activation and subsequent organ-specific carcinogenic action of hydroxyalkylnitrosamines.

Table 1: Comparative Carcinogenicity and Metabolism

| Compound | Target Organ (Rat) | Principal Urinary Metabolite | Significance |

|---|---|---|---|

| N-Ethyl-N-(3-hydroxypropyl)nitrosamine | Liver | N-Ethyl-N-(2-carboxyethyl)nitrosamine | Demonstrates hepatocarcinogenicity; lack of bladder carcinogenicity linked to metabolic pathway. nih.gov |

| N-Butyl-N-(4-hydroxybutyl)nitrosamine | Urinary Bladder | N-Butyl-N-(3-carboxypropyl)nitrosamine | Potent bladder carcinogen; carcinogenicity linked to specific carboxypropyl metabolite. nih.govnih.gov |

Historical Context of N Nitrosamine Research

The study of N-nitrosamines is rooted in discoveries made in the mid-20th century. In 1956, British scientists John Barnes and Peter Magee first reported that N-nitrosodimethylamine (NDMA) induced liver tumors in rats. wikipedia.org This seminal work sparked decades of research, which eventually revealed that a vast majority—approximately 90%—of the roughly 300 N-nitrosamines tested were carcinogenic in a wide range of animal species. wikipedia.orgscispace.com

By the 1970s, research had intensified, identifying the presence of N-nitrosamines in a variety of sources to which humans are commonly exposed, including preserved foods, tobacco products, and contaminated water. scispace.comlgcstandards.com The discovery that N-nitrosamines could also be formed in the acidic environment of the human stomach from precursors like nitrites and secondary amines further heightened concern. scispace.com A significant milestone in analytical chemistry was the development of the Thermal Energy Analyzer, which greatly improved the ability to detect volatile nitrosamines. scispace.com More recently, since 2018, the detection of nitrosamine (B1359907) impurities in pharmaceutical drugs has led to widespread regulatory action and a renewed focus on this class of carcinogens. lgcstandards.com

Classification Within N Nitrosamine Compound Subgroups

Enzymatic Hydroxylation Mechanisms

Enzymatic hydroxylation is the initial and rate-limiting step in the metabolic activation of many nitrosamines. chemrxiv.orgnih.gov This process involves the oxidation of carbon atoms at various positions along the alkyl chains.

Alpha-Hydroxylation of Alkyl Chains

Alpha (α)-hydroxylation, the oxidation of the carbon atom immediately adjacent to the nitroso-nitrogen, is the principal activation pathway for most N-nitrosamines. nih.govchemrxiv.orgnih.gov This reaction is mediated by cytochrome P450 enzymes and results in the formation of a highly unstable α-hydroxynitrosamine intermediate. nih.govmdpi.com For an asymmetrical compound like N-Ethyl-N-(3-hydroxypropyl)nitrosamine, α-hydroxylation can occur on either the ethyl group or the 3-hydroxypropyl group.

Hydroxylation of the ethyl group: This would lead to an unstable intermediate that decomposes, yielding reactive species capable of ethylating DNA. nih.gov

Hydroxylation of the 3-hydroxypropyl group: This would result in an intermediate that breaks down to form a different set of reactive molecules.

The resulting α-hydroxynitrosamines spontaneously decompose to form aldehydes and ultimately, DNA-reactive electrophilic diazonium species. chemrxiv.orgnih.gov

Beta- and Gamma-Oxidation Pathways

In addition to α-hydroxylation, oxidation can occur at other positions on the alkyl chains, such as the beta (β) and gamma (γ) carbons. nih.gov For N-Ethyl-N-(3-hydroxypropyl)nitrosamine, these pathways involve the 3-hydroxypropyl side chain.

Studies on analogous compounds reveal the importance of these alternative oxidation pathways. For instance, the metabolism of N-nitrosodi-n-propylamine (NDPA) involves β-hydroxylation to form N-nitroso-β-hydroxypropylpropylamine (NHPPA), which is then further oxidized. nih.gov The principal urinary metabolites of N-alkyl-N-(3-hydroxypropyl)nitrosamines in rats are the corresponding N-alkyl-N-(2-carboxyethyl)nitrosamines. nih.gov This indicates that the terminal hydroxyl group of the 3-hydroxypropyl chain is oxidized, first likely to an aldehyde and subsequently to a carboxylic acid. This process represents a key biotransformation pathway for this class of compounds. nih.gov The γ-hydroxylation of NDPA has also been identified as a minor metabolic route. nih.govmdpi.com

Role of Cytochrome P450 Isozymes (e.g., CYP2E1, CYP2A6) in Activation

The metabolic activation of N-nitrosamines is predominantly carried out by the cytochrome P450 superfamily of enzymes. nih.govmdpi.com Specific isozymes have been identified as having major roles in the bioactivation of small to medium-sized nitrosamines.

CYP2E1: This isozyme is a major enzyme involved in the oxidation of various nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). mdpi.comnih.govoup.com It is known to catalyze the α-hydroxylation of these compounds with high efficiency. nih.gov Given the structural similarities, CYP2E1 is considered a key enzyme in the activation of N-Ethyl-N-(3-hydroxypropyl)nitrosamine. nih.govresearchgate.net

CYP2A6: This is another critical enzyme responsible for the metabolic activation of several tobacco-related and other nitrosamines. nih.govnih.govnih.gov Studies have shown that CYP2A6 is involved in the activation of NDEA. mdpi.commdpi.com Its contribution to the metabolism of N-Ethyl-N-(3-hydroxypropyl)nitrosamine is therefore highly probable. nih.govnih.gov

Other CYP isozymes, such as CYP2B1, have also been shown to catalyze the α-hydroxylation of long-chain nitrosamines. nih.govoup.com The specific isozymes involved can influence the metabolic profile and the balance between activation and detoxification pathways.

| Enzyme | Known Substrate Analogs | Metabolic Role | Reference |

|---|---|---|---|

| CYP2E1 | NDMA, NDEA, NDPA | Major enzyme for α-hydroxylation and oxidation of alkyl chains. | mdpi.comnih.govnih.gov |

| CYP2A6 | NDEA, Tobacco-specific nitrosamines | Responsible for mutagenic activation via α-hydroxylation. | mdpi.commdpi.comnih.govnih.gov |

| CYP2B1 | NDPA, NDBA | Catalyzes α-hydroxylation of long-chain nitrosamines. | nih.govoup.com |

Formation of Reactive Electrophiles

The enzymatic hydroxylation of N-Ethyl-N-(3-hydroxypropyl)nitrosamine initiates a cascade of spontaneous chemical rearrangements that culminate in the formation of highly reactive electrophiles. These electrophiles are the ultimate agents responsible for DNA alkylation. nih.govmdpi.com

Diazonium Ion Generation

Following α-hydroxylation, the resulting α-hydroxynitrosamine is chemically unstable under physiological conditions. nih.gov It rapidly and spontaneously decomposes. chemrxiv.org This decomposition involves the cleavage of the C-N bond, releasing an aldehyde (e.g., acetaldehyde (B116499) from the ethyl group or 3-hydroxypropionaldehyde from the hydroxypropyl group) and forming an unstable diazohydroxide intermediate. nih.govmdpi.com This intermediate quickly loses water to generate a highly electrophilic diazonium ion. nih.govmdpi.comfrontiersin.org The formation of either an ethyldiazonium ion or a 3-hydroxypropyldiazonium ion is the critical step leading to a DNA-reactive species. nih.govnih.gov

Carbocation Intermediate Formation

The diazonium ion is itself a potent alkylating agent, but it can also undergo further decomposition by losing a molecule of nitrogen (N₂). nih.govmdpi.com This process results in the formation of an even more reactive and unstable carbocation (also referred to as a carbenium ion). nih.govmdpi.com The formation of an ethyl carbocation or a 3-hydroxypropyl carbocation represents the final step in the generation of the ultimate alkylating electrophile. nih.govmdpi.com These carbocations react readily with nucleophilic sites on DNA bases, forming covalent adducts that are central to the initiation of carcinogenesis. mdpi.comumn.edu

| Initial Step | Key Intermediate | Reactive Electrophile | Reference |

|---|---|---|---|

| α-Hydroxylation | α-Hydroxynitrosamine | Diazonium Ion | nih.govmdpi.commdpi.com |

| Decomposition of Diazonium Ion | Diazonium Ion | Carbocation | nih.govmdpi.com |

Metabolite Identification and Characterization

The biotransformation of N-Ethyl-N-(3-hydroxypropyl)nitrosamine gives rise to a series of metabolites, which have been identified and characterized in various studies. These metabolites are the products of sequential enzymatic reactions.

The initial and pivotal step in the metabolic activation of N-Ethyl-N-(3-hydroxypropyl)nitrosamine is α-hydroxylation. researchgate.netnih.gov This reaction, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group onto the carbon atom adjacent to the nitroso group. researchgate.net This process results in the formation of an unstable N-nitrosocarbinolamine species, also known as an α-hydroxynitrosamine. researchgate.net This intermediate can then spontaneously decompose to form an aldehyde and a diazohydroxide intermediate. researchgate.net

While direct identification of the highly unstable α-hydroxynitrosamine of N-Ethyl-N-(3-hydroxypropyl)nitrosamine is challenging, its formation is inferred from the subsequent detection of its breakdown products. The hydroxylation can theoretically occur on either the ethyl or the 3-hydroxypropyl chain.

Following the initial hydroxylation and decomposition of the parent compound, further metabolic transformations occur. A principal urinary metabolite identified in rats administered N-Ethyl-N-(3-hydroxypropyl)nitrosamine is the corresponding N-ethyl-N-(2-carboxyethyl)nitrosamine. nih.gov This indicates that the 3-hydroxypropyl side chain undergoes oxidation to a carboxylic acid. This oxidation is a common metabolic pathway for nitrosamines possessing a hydroxyl group. nih.gov

The formation of carboxyethyl compounds is a significant biotransformation pathway for N-alkyl-N-(3-hydroxypropyl)nitrosamines. nih.gov These more polar metabolites are readily excreted in the urine.

Identified Metabolites of N-Ethyl-N-(3-hydroxypropyl)nitrosamine

| Parent Compound | Metabolite | Metabolic Process |

| N-Ethyl-N-(3-hydroxypropyl)nitrosamine | α-hydroxynitrosamines | α-hydroxylation |

| N-Ethyl-N-(3-hydroxypropyl)nitrosamine | N-Ethyl-N-(2-carboxyethyl)nitrosamine | Oxidation of the hydroxypropyl chain |

Tissue and Species Specificity in Metabolism

The metabolism of N-Ethyl-N-(3-hydroxypropyl)nitrosamine, like other xenobiotics, exhibits significant variability depending on the tissue and animal species. This specificity is largely attributable to the differential expression and activity of metabolic enzymes, particularly cytochrome P450 isozymes, in various organs. impactfactor.orgpjoes.com

The liver is the primary site of metabolism for most nitrosamines due to its high concentration of cytochrome P450 enzymes. pjoes.comcdc.gov In rats, N-Ethyl-N-(3-hydroxypropyl)nitrosamine is hepatocarcinogenic, suggesting significant metabolic activation within the liver. nih.gov The principal urinary metabolite, N-ethyl-N-(2-carboxyethyl)nitrosamine, is formed through hepatic metabolism. nih.gov The liver's robust enzymatic machinery efficiently carries out the oxidation of the hydroxypropyl group. nih.gov

Studies with other nitrosamines have demonstrated that the liver is capable of both activating (e.g., via α-hydroxylation) and detoxifying these compounds. oup.com The balance between these pathways can influence the ultimate biological effect.

While the liver is the main metabolic hub, extrahepatic tissues such as the kidney, lung, and esophagus also possess the enzymatic capacity to metabolize nitrosamines. pjoes.comcreative-biolabs.comnih.gov The presence of cytochrome P450 enzymes in these tissues allows for localized metabolic activation. pjoes.com

For instance, studies on various nitrosamines have shown that cells from the kidney and lung can activate these compounds into reactive metabolites. nih.gov The organotropic effects of some nitrosamines are linked to this cell-specific metabolic activation. nih.gov Although specific data on the extrahepatic metabolism of N-Ethyl-N-(3-hydroxypropyl)nitrosamine is limited, the general principles of nitrosamine metabolism suggest that some level of biotransformation can occur in these tissues. creative-biolabs.comnih.gov

Tissue-Specific Metabolism of Nitrosamines

| Tissue | Metabolic Capability | Key Enzymes |

| Liver | High | Cytochrome P450 |

| Kidney | Moderate | Cytochrome P450 |

| Lung | Moderate | Cytochrome P450 |

| Esophagus | Present | Cytochrome P450 |

Discrepancies can exist between metabolic studies conducted in vitro (using, for example, liver microsomes or isolated cells) and those conducted in vivo (in whole organisms). researchgate.net In vitro systems are invaluable for elucidating specific metabolic pathways and identifying the enzymes involved. researchgate.net For example, they can confirm that only a small percentage of a nitrosamine may be metabolized. researchgate.net

Alkylation of DNA Bases

N-nitrosamines are pro-carcinogens that require metabolic activation, typically by cytochrome P450 (CYP) enzymes, to exert their alkylating effects. nih.gov This enzymatic process generates unstable diazonium ions, which are potent alkylating agents that can react with various nucleophilic sites on DNA bases. nih.govresearchgate.net While specific metabolic data for N-Ethyl-N-(3-hydroxypropyl)nitrosamine is limited, the alkylation patterns can be understood from closely related ethylating agents like N-nitrosodiethylamine (NDEA). nih.govresearchgate.netnih.gov The ethyl diazonium ion formed from these compounds can ethylate oxygen and nitrogen atoms within the DNA bases. researchgate.net O-alkylations are considered highly mutagenic, with O6-alkylguanine being one of the most critical lesions, while N-alkylations are predominantly cytotoxic. researchgate.net

The N7 position of guanine (B1146940) is a primary site for alkylation by many SN1-type alkylating agents due to its high nucleophilicity. researchgate.net Following metabolic activation of ethylating nitrosamines like NDEA, the formation of N7-ethylguanine (N7-EtG) is a major event. nih.govnih.gov In studies analyzing DNA from rats treated with NDEA, N7-Et-Gua constituted approximately 12% of the total ethyl DNA base adducts. nih.govmdpi.com

N7-guanine adducts are generally chemically unstable and can be lost from the DNA backbone through spontaneous depurination, creating an apurinic (AP) site. nih.govnih.gov The half-life of N7-alkylguanine adducts in double-stranded DNA can range from a few hours to over 150 hours, depending on the nature of the alkyl group. nih.gov Despite this instability, N7-guanine adducts serve as reliable biomarkers for exposure to carcinogens. nih.gov For example, levels of N7-Et-Gua in the salivary DNA of smokers are significantly higher than in non-smokers. mdpi.com

Alkylation at the O6 position of guanine is a highly significant event in chemical carcinogenesis. researchgate.net The resulting O6-ethylguanine (O6-EtG) adduct is particularly mutagenic because it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. researchgate.net Although O-alkylations represent a smaller fraction of total DNA alkylation compared to N-alkylations (often less than 8%), their pro-mutagenic potential is critical. researchgate.net

In vivo studies with NDEA have shown that O6-Et-Gua accounts for about 8% of the ethyl DNA base adducts formed. nih.govmdpi.com The formation and persistence of these adducts are key determinants of the mutagenic and carcinogenic potency of ethylating nitrosamines. The repair of O6-EtG is a crucial cellular defense mechanism against the harmful effects of these compounds. nih.gov

Besides guanine, other DNA bases are also susceptible to ethylation. Thymidine can be ethylated at its oxygen atoms, forming O2-ethylthymidine (O2-Et-Thd) and O4-ethylthymidine (O4-Et-Thd). nih.govnih.gov Adenine can be ethylated to form adducts such as N3-ethyladenine (N3-Et-Ade). nih.govnih.gov

Analysis of ethyl DNA adducts from NDEA exposure revealed that O2-Et-Thy and N3-Et-Ade are among the most abundant lesions, constituting about 7% and 4% of the total base adducts, respectively. nih.govmdpi.com Other minor adducts observed include N1-Et-Ade, N7-Et-Ade, O2-Et-Cyt, N3-Et-Cyt, N3-Et-Gua, and O4-Et-Thy. nih.gov O4-Et-Thd is considered a major pro-mutagenic lesion that can induce A to G transitions. nih.gov In contrast, O2-Et-Thd is only slightly mutagenic, and N3-Et-Thd does not appear to induce mutations. nih.govmdpi.com

Quantitative Analysis of DNA Adducts

The quantification of specific DNA adducts is essential for understanding the mechanisms of carcinogenesis and for use in molecular epidemiology as biomarkers of exposure and effect. Various sensitive analytical techniques have been developed for this purpose. nih.gov Methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allow for the highly specific and sensitive detection of adducts at levels as low as a few adducts per 108 or 109 normal nucleotides. nih.govmdpi.comnih.gov

The table below summarizes the relative abundance of major ethyl DNA base adducts identified in the liver DNA of rats following exposure to N-nitrosodiethylamine (NDEA), a compound structurally related to N-Ethyl-N-(3-hydroxypropyl)nitrosamine. nih.govmdpi.com

| DNA Adduct | Relative Abundance (%) |

|---|---|

| N7-Et-Gua | 12 |

| O6-Et-Gua | 8 |

| O2-Et-Thy | 7 |

| N3-Et-Ade | 4 |

These quantitative approaches have been successfully used to identify environmental exposures and elucidate the molecular mechanisms of cancer. researchgate.net For instance, studies have detected ethyl DNA adducts in various human tissues, including the liver and lungs, with levels often correlating with exposures like tobacco smoke. nih.govmdpi.com

DNA Repair Mechanisms Counteracting Adducts

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of DNA alkylation. nih.gov The primary mechanisms for repairing alkylation damage include base excision repair (BER), direct reversal of damage by specific enzymes, and other pathways. nih.gov The choice of repair pathway depends on the specific type of adduct formed. nih.gov

The direct damage reversal protein O6-Alkylguanine-DNA Alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), is the primary defense against the mutagenic O6-alkylguanine adducts. nih.govnih.gov AGT functions by stoichiometrically transferring the alkyl group from the O6 position of guanine to a cysteine residue within its own active site. nih.govnih.gov This is a "suicide" mechanism, as the protein is irreversibly inactivated in the process. nih.gov

AGT can repair a variety of O6-alkylguanine adducts, including methyl, ethyl, and larger bulky adducts. nih.govnih.gov However, the efficiency of repair decreases as the size of the alkyl group increases. nih.gov Studies comparing different adducts have shown that the rate of repair is highly dependent on both the structure of the adduct and the specific AGT protein variant. nih.gov While O6-ethylguanine is a substrate for AGT, other adducts like O4-ethylthymidine are not efficiently repaired by this enzyme, leading to their persistence in DNA. nih.gov The capacity of a cell to repair O6-alkylguanine adducts depends on its basal level of AGT and its ability to synthesize new AGT protein after the existing pool has been depleted. nih.gov

Nucleotide Excision Repair Pathway Components

The Nucleotide Excision Repair (NER) pathway is a versatile and sophisticated mechanism that removes a wide variety of bulky, helix-distorting DNA lesions, including those generated by nitrosamines. wikipedia.org This pathway is critical for maintaining genomic integrity. nih.gov NER operates through two sub-pathways for damage recognition: global genomic repair (GG-NER), which surveys the entire genome for lesions, and transcription-coupled repair (TC-NER), which specifically removes adducts that block the progress of RNA polymerase during transcription. wikipedia.orgnih.gov After initial damage recognition, both pathways converge for the incision, excision, and synthesis steps. wikipedia.org

The core components and their roles in repairing NEHPN-induced damage are as follows:

Damage Recognition: In GG-NER, the XPC-RAD23B complex is responsible for detecting the helical distortion caused by the DNA adduct. nih.gov In TC-NER, a stalled RNA polymerase at the site of the lesion serves as the damage signal. wikipedia.org

DNA Unwinding: Once the damage is recognized, the multi-subunit transcription factor II H (TFIIH) is recruited. wikipedia.org Two helicase components of TFIIH, XPB and XPD, unwind the DNA in the 5' to 3' and 3' to 5' directions, respectively, creating an open bubble of about 30 base pairs around the adduct. nih.gov

Excision and Removal: The damaged strand is cleaved on both sides of the lesion by two endonucleases. The XPF-ERCC1 complex makes the incision on the 5' side, while XPG cuts on the 3' side. wikipedia.org This dual incision excises a short, single-stranded DNA fragment containing the adduct.

Repair Synthesis and Ligation: DNA polymerase (δ or ε), along with proliferating cell nuclear antigen (PCNA), synthesizes a new, correct patch of DNA using the undamaged strand as a template. Finally, DNA ligase seals the remaining nick, completing the repair process. wikipedia.org

Table 1: Core Components of the Nucleotide Excision Repair Pathway

| Component | Function in NER |

|---|---|

| XPC-RAD23B | Recognizes DNA damage in the global genome repair (GGR) sub-pathway. nih.gov |

| CSA/CSB | Involved in damage recognition for the transcription-coupled repair (TCR) sub-pathway. |

| TFIIH | A complex with helicase activity (XPB and XPD) that unwinds DNA around the lesion. nih.gov |

| XPA | Verifies the damage and helps stabilize the repair complex. nih.gov |

| RPA | Replication Protein A; binds to the undamaged single strand to protect it. nih.gov |

| XPF-ERCC1 | Endonuclease that makes the 5' incision relative to the DNA adduct. wikipedia.org |

| XPG | Endonuclease that makes the 3' incision and helps stabilize TFIIH. wikipedia.org |

| DNA Polymerase δ/ε | Synthesizes new DNA to fill the gap. wikipedia.org |

| DNA Ligase | Seals the final nick to complete the repair. wikipedia.org |

Impact of DNA Adducts on Replication and Transcription Fidelity

If not repaired, DNA adducts formed by compounds like NEHPN can severely compromise the fidelity of DNA replication and transcription. These lesions can act as physical blocks to DNA and RNA polymerases, leading to stalled replication forks and arrested transcription. nih.govnih.gov

During DNA replication, a persistent adduct can halt the progression of the high-fidelity replicative polymerases. To overcome this block, cells may activate specialized translesion synthesis (TLS) polymerases. nih.govnih.gov While TLS allows replication to be completed, these polymerases are inherently error-prone and often insert an incorrect base opposite the damaged nucleotide. nih.govnih.gov For example, certain ethylated guanine adducts can cause G→A transition mutations. nih.gov This process of mutagenic bypass is a primary mechanism by which nitrosamine-induced damage leads to permanent mutations in the genome. nih.govnih.gov Studies on related nitrosamine adducts show that multiple TLS polymerases, particularly Pol η and Pol ζ, are involved in bypassing such lesions. nih.govnih.gov

Similarly, a bulky adduct on the DNA template can block a transcribing RNA polymerase. This can trigger TC-NER to remove the lesion. However, if the blockage persists, it can lead to reduced gene expression. In some instances, RNA polymerase may bypass the lesion, a process known as transcriptional mutagenesis, which can result in the production of mutant proteins with altered or lost function. The presence of adducts can also lead to replication blocks, which contributes to their cytotoxicity. nih.gov

Table 2: Effects of NEHPN-Induced Adducts on Key Cellular Processes

| Cellular Process | Impact of DNA Adducts | Potential Consequences |

|---|---|---|

| DNA Replication | Stalling of the replication fork. nih.gov | Activation of error-prone translesion synthesis (TLS) polymerases. nih.govnih.gov |

| Bypass of the lesion by TLS polymerases. | Introduction of point mutations (e.g., G:C to A:T transitions). nih.gov | |

| Incomplete replication. | Cytotoxicity and chromosomal instability. nih.gov | |

| Transcription | Blockage of RNA polymerase progression. | Reduced gene expression. |

| Activation of TC-NER. | Repair of the lesion on the transcribed strand. wikipedia.org |

Molecular and Cellular Mechanisms of Biological Activity Induced by N Ethyl N 3 Hydroxypropyl Nitrosamine

The biological activity of N-Ethyl-N-(3-hydroxypropyl)nitrosamine, like other N-nitrosamines, is rooted in its ability to induce damage to cellular macromolecules, primarily DNA. This activity requires metabolic activation to form reactive electrophilic species that can interact with cellular components.

Genotoxic Mechanisms: Induction of DNA Single-Strand Breaks

N-nitroso compounds are recognized as potent genotoxic agents, a characteristic largely attributed to their ability to cause structural damage to DNA. researchgate.net Following metabolic activation, N-Ethyl-N-(3-hydroxypropyl)nitrosamine can form reactive intermediates that alkylate DNA bases. This process can lead to the formation of unstable DNA adducts, which can, in turn, generate DNA single-strand breaks (SSBs) or alkali-labile sites. nih.govnih.gov The induction of SSBs is a critical initiating event in the genotoxicity of nitrosamines. For instance, studies on related nitrosamines have demonstrated a clear, concentration-dependent increase in DNA strand breakage in various human cell lines. researchgate.net The formation of these breaks disrupts the integrity of the DNA, triggering cellular DNA damage response pathways. researchgate.net The comet assay is a common method used to detect such DNA damage, where the extent of DNA migration (the "comet tail") correlates with the number of strand breaks. semanticscholar.org

Mutagenicity in Bacterial and Mammalian Cell Systems (e.g., Ames Test)

The genotoxic damage induced by N-nitrosamines often translates to mutagenic activity. The bacterial reverse mutation assay, commonly known as the Ames test, is a standard method for assessing the mutagenic potential of chemical compounds. europa.eu Most N-nitrosamines are found to be mutagenic in this test, although their potency can vary by several orders of magnitude. fda.gov

The mutagenicity of many nitrosamines is dependent on metabolic activation. fda.gov Standard Ames test protocols, which often use a 10% rat liver S9 fraction for metabolic activation, have shown reduced sensitivity for some nitrosamines. europa.eulhasalimited.org Consequently, enhanced Ames testing conditions are now recommended. These enhancements include using a higher concentration (30%) of liver S9 fraction and employing S9 from hamsters, which can produce higher mutagenic responses than rat liver S9. usp.orgnih.gov Studies have shown that a combination of specific bacterial strains, such as Salmonella typhimurium TA1535 and Escherichia coli WP2 uvrA(pKM101), with a 30-minute pre-incubation and 30% hamster liver S9, can detect the mutagenicity of a wide range of nitrosamines. usp.org In mammalian cell systems, N-nitroso compounds have also been shown to be direct-acting mutagens, causing dose-dependent increases in genetic damage, including the induction of thioguanine-resistant variants in Chinese hamster ovary (CHO) cells. nih.gov

| Parameter | Recommendation/Finding | Reference |

|---|---|---|

| Metabolic Activation | Hamster liver S9 generally produces higher mutagenic responses than rat liver S9. | usp.orgnih.gov |

| S9 Concentration | 30% S9 concentration is more sensitive than the standard 10%. | lhasalimited.orgusp.org |

| Assay Type | Pre-incubation method (30 minutes) is recommended over plate incorporation. | europa.eunih.gov |

| Bacterial Strains | A combination of S. typhimurium TA1535 and E. coli WP2 uvrA(pKM101) is effective. | usp.org |

Cellular Responses and Signaling Pathways

The DNA damage inflicted by N-Ethyl-N-(3-hydroxypropyl)nitrosamine elicits a complex array of cellular responses aimed at either repairing the damage or eliminating the compromised cell.

Histone Modifications (e.g., γH2A.X phosphorylation)

One of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2A.X at serine 139, creating what is known as gamma-H2A.X (γH2A.X). nih.govmdpi.com This modification serves as a sensitive biomarker for DNA damage and genomic instability. nih.govnih.gov Studies on various nitrosamines have demonstrated their ability to induce γH2A.X formation. For example, a study using 3D human HepaRG cell spheroids showed that all eight tested nitrosamines significantly increased γH2A.X levels. fda.gov Research on N-bis(2-hydroxypropyl)nitrosamine (DHPN), a structurally related compound, found that γH2A.X expression was significantly increased in rat lung tissue for up to 7 days after exposure, indicating its utility as a persistent marker for DNA damage in early-stage carcinogenesis. researchgate.net The formation of γH2A.X foci at the sites of damage helps to recruit a cascade of DNA repair proteins, thereby initiating the DNA damage response (DDR) and facilitating repair. mdpi.com

Apoptosis and Necrosis Induction in Experimental Cell Lines

When DNA damage is too severe to be repaired, cells can be eliminated through programmed cell death (apoptosis) or necrosis. Apoptosis is a controlled process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, while necrosis is a more chaotic process involving cell swelling and plasma membrane rupture. nih.gov

Studies on nitrosamines such as N-nitrosopyrrolidine (NPYR) and N-nitrosodimethylamine (NDMA) have shown that they can induce apoptosis in a concentration- and time-dependent manner in human cell lines like HL-60 (leukemia) and HepG2 (hepatoma). semanticscholar.orgscirp.orgscirp.org This apoptotic process is often mediated by caspases, a family of proteases central to the apoptotic pathway. For instance, in HepG2 cells, the apoptosis induced by NPYR and NDMA was significantly inhibited by specific caspase inhibitors, with caspase-8 playing a major role. scirp.orgresearchgate.net The concentration of the genotoxic agent can influence whether a cell undergoes apoptosis or necrosis; lower concentrations tend to induce apoptosis, while higher concentrations can lead to necrosis. nih.gov

| Compound | Cell Line | Key Observation | Reference |

|---|---|---|---|

| N-nitrosopyrrolidine (NPYR) | HL-60, HepG2 | Induced concentration- and time-dependent apoptosis. | semanticscholar.orgscirp.org |

| N-nitrosodimethylamine (NDMA) | HL-60, HepG2 | Effective at higher concentrations compared to NPYR. | semanticscholar.orgscirp.org |

| NPYR & NDMA | HepG2 | Apoptosis is mediated via a caspase-dependent pathway (primarily Caspase-8). | researchgate.net |

Cell Cycle Perturbations

The integrity of the cell cycle is crucial for preventing the propagation of mutations. The DNA damage response network includes checkpoints that can arrest the cell cycle to allow time for DNA repair. The genotoxic effects of nitrosamines can lead to such cell cycle perturbations. mdpi.com The phosphorylation of H2A.X, for example, is not only a marker of DNA damage but also plays a role in activating cell cycle checkpoints. nih.gov Studies have shown that treatment with N-nitroso compounds can induce changes in the cell cycle. researchgate.net Furthermore, the susceptibility of cells to DNA damage from these compounds can be phase-dependent; research on N-nitroso-N-ethylurea demonstrated that the induction of DNA strand breaks varied depending on the phase of the cell cycle at the time of treatment. nih.gov This indicates a complex interplay between the genotoxic action of the compound and the cell's own replicative and division machinery.

Organotropic Response and Neoplastic Transformation Induction in Animal Models

The administration of N-Ethyl-N-(3-hydroxypropyl)nitrosamine and its analogs to various animal models has been shown to induce a defined pattern of organ-specific carcinogenicity. The target organs for neoplastic transformation are largely dependent on the animal species and the specific chemical structure of the nitrosamine (B1359907). Research indicates that metabolic activation pathways within different organs play a crucial role in determining the site of tumor development.

Studies have demonstrated that N-alkyl-N-(3-hydroxypropyl)nitrosamines, including N-Ethyl-N-(3-hydroxypropyl)nitrosamine, are hepatocarcinogenic in rats. nih.gov This suggests that the liver is a primary target for the carcinogenic effects of this compound in this species. The metabolic fate of these compounds is a key determinant of their organotropic carcinogenicity. nih.gov

In studies with the closely related compound, N-ethyl-N-hydroxyethylnitrosamine (EHEN), administration to Wistar rats induced hepatocellular carcinomas. nih.gov Histochemical investigations of the pre-neoplastic focal liver lesions induced by EHEN in rats have revealed significant alterations in dehydrogenase enzyme activity. nih.gov Specifically, there is a marked increase in the activity of NADPH-generating enzymes, including glucose-6-phosphate dehydrogenase, malic enzyme, and isocitrate dehydrogenase, particularly within hepatic nodules. nih.gov Conversely, the activities of succinate (B1194679) dehydrogenase and beta-hydroxybutyrate dehydrogenase were found to be reduced. nih.gov These enzymatic changes suggest an adaptive metabolic shift within the altered hepatocytes, potentially enhancing their capacity for drug detoxification or cholesterol biosynthesis. nih.gov

The table below summarizes the enzymatic changes observed in EHEN-induced focal liver lesions in rats.

| Enzyme | Change in Activity |

| Glucose-6-phosphate Dehydrogenase | Increased |

| Malic Enzyme | Increased |

| Isocitrate Dehydrogenase | Increased |

| Succinate Dehydrogenase | Reduced |

| Beta-hydroxybutyrate Dehydrogenase | Reduced |

In contrast to its effects on the liver, N-alkyl-N-(3-hydroxypropyl)nitrosamines have been reported to be non-carcinogenic to the urinary bladder in rats. nih.gov The primary urinary metabolites of these compounds are the corresponding 2-carboxyethyl and carboxymethyl derivatives. nih.gov It has been suggested that the urinary excretion of metabolites with a 3-carboxypropyl chain is essential for the induction of bladder cancer by other nitrosamines, and the absence of this specific metabolic pathway for N-Ethyl-N-(3-hydroxypropyl)nitrosamine likely explains its lack of carcinogenicity in the rat urinary bladder. nih.gov

However, studies with the related compound N-ethyl-N-hydroxyethylnitrosamine (EHEN) have shown that it can induce renal tumors. In Wistar rats, administration of EHEN led to the development of renal tubular cell tumors. nih.gov These studies also noted the presence of atypical cell populations within the kidney tubules. nih.gov Furthermore, EHEN was found to induce kidney tumors in rats, highlighting this organ as a susceptible target for this particular nitrosamine analog. nih.gov

The following table outlines the differential carcinogenic effects of N-alkyl-N-(3-hydroxypropyl)nitrosamines and the related compound EHEN on the kidney and urinary bladder in rats.

| Compound | Kidney | Urinary Bladder |

| N-alkyl-N-(3-hydroxypropyl)nitrosamines | Not specifically reported | Non-carcinogenic nih.gov |

| N-ethyl-N-hydroxyethylnitrosamine (EHEN) | Induces renal tubular cell tumors nih.govnih.gov | Not reported as a primary target |

While direct evidence for the carcinogenic effects of N-Ethyl-N-(3-hydroxypropyl)nitrosamine on the respiratory tract and esophagus is limited, studies on structurally similar nitrosamines provide insights into potential target organs.

In mice, the lungs have been identified as a target organ for the carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine (EHEN) and its metabolites. nih.gov This suggests a species-specific susceptibility of the murine respiratory system to certain nitrosamines.

The esophagus is a known target for various N-nitroso compounds in rats. For instance, N-ethyl-N-butyl-nitrosamine has been shown to induce papillomas and carcinomas in the esophagus of Wistar rats. nih.govsigmaaldrich.com Early changes observed in the esophageal mucosa include increased thickness of the epithelium and horny layer, elongation of papillary bodies, and a widening of the parabasal cellular layer. nih.gov Later stages are characterized by a significant increase in mitosis, thickening of the epithelium, nuclear enlargement, and parakeratosis. nih.gov These changes are indicative of incipient field cancerization. nih.gov While these findings are for a different nitrosamine, they highlight the potential for compounds in this class to induce esophageal neoplasia.

The table below presents findings on the carcinogenicity of related nitrosamines in the respiratory tract and esophagus of animal models.

| Compound | Animal Model | Target Organ | Findings |

| N-ethyl-N-hydroxyethylnitrosamine (EHEN) | Mice | Lungs | Tumor induction by the parent compound and its metabolites. nih.gov |

| N-ethyl-N-butyl-nitrosamine | Wistar Rats | Esophagus | Induction of papillomas and carcinomas. nih.govsigmaaldrich.com |

Dietary components can significantly impact the risk of developing hepatocellular carcinoma (HCC) associated with N-nitroso compounds. nih.gov For example, in a US-based study, higher intake of certain plant-derived N-nitrosamines was associated with an increased risk of HCC. nih.gov Conversely, higher intakes of N-nitrosodibutylamine (NDBA) and nitrite, primarily from animal sources, were associated with a lower risk of HCC in the same study. nih.gov

The table below summarizes the observed associations between dietary intake of specific N-nitroso compounds and the risk of hepatocellular carcinoma.

| N-Nitroso Compound | Source | Association with HCC Risk |

| N-nitrosodiethylamine (NDEA) | Plant-based | Increased nih.gov |

| N-nitrosodimethylamine (NDMA) | Plant-based | Increased nih.gov |

| N-nitrosopiperidine (NPIP) | - | Increased nih.gov |

| N-nitrosodibutylamine (NDBA) | Animal-based | Decreased nih.gov |

| Nitrite | Animal-based | Decreased nih.gov |

Structure Activity Relationships and Computational Modeling for N Ethyl N 3 Hydroxypropyl Nitrosamine and Analogs

Influence of Alkyl Chain Length and Hydroxyl Group Position on Metabolic Activation

The metabolic activation of N-nitrosamines is a critical step for their biological activity and is primarily initiated by cytochrome P450 (CYP) enzymes through α-carbon hydroxylation. researchgate.net This process leads to the formation of unstable α-hydroxy nitrosamines, which then decompose to form reactive electrophiles capable of interacting with cellular macromolecules. researchgate.net The structure of the alkyl chains and the position of functional groups, such as hydroxyl groups, significantly modulate this metabolic process.

The length of the alkyl chains attached to the nitroso-nitrogen atom influences the rate and site of metabolism. For simple dialkylnitrosamines, the enzymatic hydroxylation occurs at the α-carbon. researchgate.net In asymmetrical nitrosamines like N-Ethyl-N-(3-hydroxypropyl)nitrosamine, there are two different α-carbons that can be hydroxylated.

The position of a hydroxyl group on the alkyl chain is a key determinant of the metabolic fate and subsequent biological activity. Studies on hydroxylated nitrosamines have shown that the location of the -OH group can either facilitate or hinder the critical α-hydroxylation step. For instance, in N-nitroso-di-n-propylamine (NDPA), hydroxylation can occur at the α, β, or γ positions of the propyl chains. nih.gov The formation of N-nitroso-(2-hydroxypropyl)propylamine (from β-hydroxylation) and N-nitroso-(3-hydroxypropyl)propylamine (from γ-hydroxylation) represent significant metabolic pathways. nih.gov

In the case of N-Ethyl-N-(3-hydroxypropyl)nitrosamine, the hydroxyl group is located at the γ-position of the propyl chain. Research comparing N-alkyl-N-(3-hydroxypropyl)nitrosamines and N-alkyl-N-(2-hydroxyethyl)nitrosamines has revealed differences in their metabolism. nih.gov The principal urinary metabolites of these compounds were the corresponding carboxyethyl and carboxymethyl compounds, resulting from further oxidation of the hydroxylated alkyl chains. nih.gov This indicates that ω-oxidation (oxidation at the terminal carbon) is a significant metabolic pathway for these hydroxylated nitrosamines. The specific pattern of metabolites is crucial, as studies have suggested that the urinary excretion of metabolites with a 3-carboxypropyl chain is linked to specific organotropic effects, which is not the case for metabolites with 2-carboxyethyl or carboxymethyl groups. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov For N-nitrosamines, these models are invaluable for predicting carcinogenic potential and understanding the structural features that drive toxicity, especially when experimental data is lacking. acs.org

Given that not all N-nitrosamines exhibit the same level of carcinogenic potency, which can span several orders of magnitude, classification models are highly useful. acs.org QSAR models have been developed to classify nitrosamines into different potency categories. These models often employ a variety of molecular descriptors, which are numerical representations of a molecule's properties.

One approach involves using a combination of a genetic algorithm with linear discriminant analysis (LDA) and multiple linear regression methods. acs.org Such models have successfully classified nitrosamines into three potency categories. acs.orgresearchgate.net For example, the Computer-Aided Discovery and REdesign (CADRE) platform has been extended to predict the carcinogenic potency of N-nitrosamines, distinguishing compounds into high, medium, and low potency categories with significant accuracy. researchgate.net These models often incorporate descriptors related to hydrophilicity and molecular globularity, although reactivity is considered the main driver of toxicity. acs.org

The biological activity of N-nitrosamines is fundamentally driven by their chemical reactivity, specifically their ability to form reactive electrophiles upon metabolic activation. acs.org Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a powerful means to model these reaction pathways and predict reactivity. nih.govscispace.com

These computational methods can calculate the energetics of key reaction steps, including the initial α-hydroxylation, subsequent decomposition to diazonium ions, and the formation of the ultimate alkylating species, the carbenium ions. nih.govscispace.com By computing the Gibbs free energies and activation barriers for these reactions, researchers can gain detailed insights into the mechanisms of activation. nih.gov Steric and electronic factors, which can be quantified through these calculations, have a directing and rate-determining influence on the formation of the ultimate carcinogenic species. scispace.comacs.org

A two-step modeling approach combining linear discriminant analysis with quantum mechanical and classical descriptors, followed by a 3D-QSAR partial least squares (PLS) regression model, has been proposed to predict the carcinogenic potential (logTD50) of nitrosamine (B1359907) compounds. nih.govacs.orgacs.org This highlights the move towards integrating sophisticated computational chemistry into predictive toxicology to create more robust and mechanistically-informed models. usp.org

Comparative Analysis with Related N-Nitrosamine Structures

To understand the specific properties of N-Ethyl-N-(3-hydroxypropyl)nitrosamine, it is useful to compare it with other well-studied N-nitrosamines. This comparative analysis helps to place its structural features and potential biological activity in context.

NDMA and NDEA are the simplest dialkylnitrosamines and are among the most extensively studied. nih.govshimadzu.com They are considered potent carcinogens and often serve as benchmarks in toxicological studies. nih.govnih.gov

Structure: NDMA possesses two methyl groups, while NDEA has two ethyl groups. shimadzu.com In contrast, N-Ethyl-N-(3-hydroxypropyl)nitrosamine is an asymmetrical nitrosamine with one ethyl group and one 3-hydroxypropyl group. This structural complexity, particularly the presence of the hydroxylated propyl chain, distinguishes it from the simple, featureless structures of NDMA and NDEA. nih.gov

Metabolic Activation: The metabolic activation of NDMA and NDEA proceeds via α-hydroxylation of their methyl and ethyl groups, respectively, leading to the formation of methylating and ethylating agents. nih.gov While N-Ethyl-N-(3-hydroxypropyl)nitrosamine can also undergo α-hydroxylation on its ethyl group, leading to an ethylating species similar to NDEA, it has an additional site for α-hydroxylation on the propyl chain. Furthermore, the hydroxyl group on the propyl chain introduces another metabolic route, ω-oxidation, leading to different types of metabolites compared to NDMA and NDEA. nih.gov

Biological Potency: NDMA and NDEA are classified as potent carcinogens. shimadzu.comresearchgate.net The potency of more complex nitrosamines is often evaluated by comparison to these compounds. The structural differences, such as the presence of the hydroxypropyl group, are expected to influence bioavailability, metabolism, and ultimately, the biological potency of N-Ethyl-N-(3-hydroxypropyl)nitrosamine relative to NDMA and NDEA.

Interactive Table: Comparison of Structural and Metabolic Features

| Feature | N-Nitrosodimethylamine (NDMA) | N-Nitrosodiethylamine (NDEA) | N-Ethyl-N-(3-hydroxypropyl)nitrosamine |

| Alkyl Groups | Two Methyl | Two Ethyl | One Ethyl, One 3-Hydroxypropyl |

| Symmetry | Symmetric | Symmetric | Asymmetric |

| Functional Groups | Nitroso | Nitroso | Nitroso, Hydroxyl |

| Primary Metabolic Pathway | α-Hydroxylation | α-Hydroxylation | α-Hydroxylation, ω-Oxidation |

| Reactive Species | Methylating agent | Ethylating agent | Ethylating and other agents |

NDPA provides another relevant point of comparison, as it shares the propyl chain feature, albeit without the hydroxyl group present in N-Ethyl-N-(3-hydroxypropyl)nitrosamine.

Structure: NDPA has two n-propyl groups. Its structure is more similar to N-Ethyl-N-(3-hydroxypropyl)nitrosamine than NDMA or NDEA are, but it lacks the hydroxyl functional group and the asymmetry of having two different alkyl groups.

Metabolic Activation: The metabolism of NDPA is complex, involving hydroxylation at the α, β, and γ positions of the propyl chains. nih.gov α-Hydroxylation leads to the formation of a propylating agent. nih.gov β- and γ-hydroxylation lead to the formation of hydroxylated metabolites like N-nitroso-2-hydroxypropylpropylamine and N-nitroso-3-hydroxypropylpropylamine. nih.gov N-Ethyl-N-(3-hydroxypropyl)nitrosamine is itself a hydroxylated nitrosamine, structurally analogous to a metabolite of a larger nitrosamine. Its metabolism involves further oxidation of the already-hydroxylated chain, in addition to potential α-hydroxylation of both the ethyl and propyl chains. nih.gov

Biological Potency: In comparative studies of carcinogenicity in hamster lungs, NDPA was found to be a more potent carcinogen than NDMA but less potent than NDEA at the tested dose. nih.gov The presence and position of the hydroxyl group in N-Ethyl-N-(3-hydroxypropyl)nitrosamine compared to the simple propyl chains of NDPA would be a critical factor in determining its relative biological potency, primarily by influencing its metabolic fate. nih.gov

N-Nitrosomethylethylamine (NMEA)

N-Nitrosomethylethylamine (NMEA) is an asymmetrical N-nitrosamine that provides a fundamental model for understanding how different alkyl groups influence metabolic activation and carcinogenic activity. Its structure, featuring both a methyl and an ethyl group, allows for competitive metabolic pathways that are central to its structure-activity relationship.

Research into the metabolism of NMEA demonstrates that its biological activity is dependent on enzymatic hydroxylation at the α-carbon position of either the methyl or the ethyl group. nih.gov This metabolic activation is a critical first step in its mechanism of carcinogenicity. Studies using rat liver microsomes have shown that this process is primarily mediated by the cytochrome P450 enzyme CYP2E1. nih.gov

Upon administration to Fischer 344 rats, NMEA leads to the formation of both methyl and ethyl DNA adducts. nih.gov Specifically, analysis of hepatic DNA reveals the presence of 7-methylguanine (B141273) and 7-ethylguanine. nih.gov The formation of these adducts is a direct consequence of the α-hydroxylation pathways. Hydroxylation of the methyl group yields a methylating agent, while hydroxylation of the ethyl group produces an ethylating agent.

Interestingly, a significant finding in the study of NMEA is the preferential metabolism of the ethyl group. The rate of hydroxylation at the α-position of the ethyl group is approximately 2.6 times greater than that at the methyl group. nih.gov This preference results in a higher proportion of ethylating DNA damage compared to what would be expected from equimolar reactions, highlighting a key structure-activity relationship where the ethyl group is more susceptible to metabolic activation than the methyl group in this specific compound. nih.gov

Table 1: Metabolic Activation and DNA Adducts of N-Nitrosomethylethylamine (NMEA)

| Feature | Description | Reference |

| Activating Enzyme | Primarily Cytochrome P450 2E1 (CYP2E1). | nih.gov |

| Metabolic Process | α-hydroxylation of the methyl and ethyl groups. | nih.gov |

| Preferential Pathway | Hydroxylation of the ethyl group occurs at a higher rate than the methyl group. | nih.gov |

| Resulting DNA Adducts | 7-methylguanine and 7-ethylguanine. | nih.gov |

Tobacco-Specific N-Nitrosamines (TSNAs) (e.g., NNK, NNN)

Tobacco-specific N-nitrosamines (TSNAs) are a major class of carcinogens found in tobacco products and are formed from the nitrosation of nicotine (B1678760) and related tobacco alkaloids. nih.govwikipedia.org Among the most potent of these are N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). wikipedia.orgaacrjournals.org These compounds are classified as Group 1 carcinogens, meaning they are carcinogenic to humans. rivm.nl Their structure-activity relationships are well-documented, particularly regarding their metabolic activation and organ-specific carcinogenicity.

The carcinogenicity of both NNK and NNN is dependent on metabolic activation by cytochrome P450 enzymes, which creates reactive intermediates that bind to DNA, forming adducts. nih.govresearchgate.net These DNA adducts, if not repaired, can lead to mutations in critical genes, initiating the process of cancer. nih.govharvard.edu

Despite both being potent carcinogens derived from tobacco alkaloids, NNK and NNN exhibit distinct organ specificity in animal models, which is a direct result of their structural differences and consequent metabolic pathways.

N'-nitrosonornicotine (NNN) is a powerful esophageal carcinogen in rats. wikipedia.orgaacrjournals.org Its structure leads to metabolic pathways that preferentially target the esophagus and oral cavity. aacrjournals.org

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent systemic lung carcinogen, particularly inducing adenocarcinoma of the lung in rats, regardless of the route of administration. wikipedia.orgaacrjournals.org It is also associated with tumors of the pancreas, liver, and nasal cavity. wikipedia.org

The metabolic activation of NNK can proceed via two primary α-hydroxylation pathways: methylene (B1212753) hydroxylation and methyl hydroxylation. These pathways generate different DNA-reactive intermediates, leading to the formation of pyridyloxobutyl (POB) DNA adducts and methyl DNA adducts, which are critical to its carcinogenic activity. mdpi.com The metabolite of NNK, known as NNAL, is also a potent lung carcinogen. wikipedia.org The distinct metabolic activation of NNN leads to different patterns of DNA damage, explaining its different organ preference. aacrjournals.org

Table 2: Comparison of NNK and NNN Carcinogenicity and Metabolism

| Feature | N'-nitrosonornicotine (NNN) | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | References |

| Classification | Group 1 Carcinogen (Carcinogenic to humans) | Group 1 Carcinogen (Carcinogenic to humans) | rivm.nl |

| Source | Nitrosation of nornicotine (B190312) (a tobacco alkaloid) | Nitrosation of nicotine | nih.gov |

| Primary Cancer Site | Esophagus, Oral Cavity | Lung (Adenocarcinoma), Pancreas, Liver | wikipedia.orgaacrjournals.org |

| Activation Mechanism | Metabolic α-hydroxylation | Metabolic α-hydroxylation | nih.govmdpi.com |

| Key DNA Adducts | Leads to pyridyloxobutylating agents | Leads to pyridyloxobutylating and methylating agents | mdpi.com |

Mechanistic Basis for Structure-Activity Modulations

The carcinogenic activity of N-nitrosamines, including analogs of N-Ethyl-N-(3-hydroxypropyl)nitrosamine, is not inherent to the parent compounds but is a consequence of their metabolic activation. The mechanistic basis for how structural variations modulate carcinogenic potential lies in the influence of the compound's structure on the metabolic process, primarily cytochrome P450 (CYP)-mediated α-hydroxylation. nih.govresearchgate.netdntb.gov.ua

The core mechanism involves the enzymatic oxidation of a carbon atom immediately adjacent (in the α-position) to the nitroso group. This hydroxylation results in an unstable α-hydroxy nitrosamine intermediate. This intermediate spontaneously decomposes to form a highly reactive electrophilic species, such as a diazonium ion or a carbocation. mdpi.comfrontiersin.org It is this electrophile that covalently binds to nucleophilic sites on DNA bases, forming DNA adducts. researchgate.netnih.gov The formation of these adducts, particularly at sites like the O⁶-position of guanine (B1146940), can cause miscoding during DNA replication, leading to permanent mutations and initiating carcinogenesis. nih.govdntb.gov.ua

The structure of the N-nitrosamine dictates several key factors that modulate its carcinogenic activity:

Enzyme Specificity: The size, shape, and electronic properties of the alkyl or aryl groups attached to the nitrosamine influence which CYP isozymes will metabolize the compound. For instance, NMEA is a preferred substrate for CYP2E1. nih.gov The complex structures of TSNAs like NNK and NNN involve multiple CYP enzymes, with their activation being a key factor in their organ specificity. umn.edu

Rate and Site of Metabolism: As seen with NMEA, the chemical nature of the alkyl groups directly affects the rate of α-hydroxylation. The ethyl group in NMEA is hydroxylated more readily than the methyl group, demonstrating that even a minor structural difference (CH₃ vs. C₂H₅) alters the metabolic profile. nih.gov

Nature of the Electrophile: The structure of the parent compound determines the identity of the ultimate carcinogenic electrophile. NMEA can produce both methylating and ethylating agents. nih.gov NNK produces both a methylating agent and a more complex pyridyloxobutylating agent. mdpi.com NNN, lacking a methyl group, acts only as a pyridyloxobutylating agent. aacrjournals.org This difference in reactive intermediates is a primary reason for their different organotropic effects.

Stability of Intermediates: Recent computational and quantum chemical models have provided deeper insight, suggesting that the carcinogenicity of a nitrosamine is related to the stability of the reactive intermediates formed after activation. frontiersin.org Non-carcinogenic nitrosamines may form more stable carbocations that are more likely to react with abundant water molecules rather than DNA, whereas potent carcinogens form intermediates that react kinetically to form stable DNA adducts. frontiersin.org

Table of Compounds

| Abbreviation | Full Chemical Name |

| NMEA | N-Nitrosomethylethylamine |

| TSNAs | Tobacco-Specific N-Nitrosamines |

| NNK | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone |

| NNN | N'-nitrosonornicotine |

| NNAL | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol |

| CYP2E1 | Cytochrome P450 2E1 |

Advanced Analytical and Methodological Approaches in N Ethyl N 3 Hydroxypropyl Nitrosamine Research

Chromatographic and Spectrometric Techniques for Compound and Metabolite Detection

The accurate detection and quantification of N-Ethyl-N-(3-hydroxypropyl)nitrosamine and its metabolic products in various matrices are fundamental to toxicological and metabolic studies. Researchers utilize a suite of powerful analytical techniques, primarily centered around chromatography for separation and mass spectrometry for detection and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many nitrosamines and their metabolites. nih.gov Numerous HPLC methods have been developed for the detection of various N-nitrosamine impurities in a range of samples, including pharmaceutical drugs, water, and food products. nih.govnih.gov

In a notable study, the urine of rats exposed to N-ethyl-N-hydroxyethylnitrosamine, a synonym for EPHN, was analyzed by HPLC to investigate its metabolic products. While specific details of the chromatographic conditions were not provided in the abstract, the study highlights the utility of HPLC in separating metabolites from biological matrices for further characterization.

For the broader class of nitrosamines, reversed-phase HPLC is commonly employed. A typical setup might involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (such as water with a buffer or a small percentage of acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using a UV detector, as nitrosamines exhibit absorbance in the UV region. For enhanced sensitivity and specificity, HPLC is frequently coupled with mass spectrometry. nih.govnih.gov

Interactive Table: General HPLC Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Gradient of water and acetonitrile/methanol, often with additives like formic acid or ammonium (B1175870) formate |

| Detector | UV-Vis, Photodiode Array (PDA), or Mass Spectrometer (MS) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For many nitrosamines, GC-MS offers high resolution and sensitivity. nih.govnih.gov The analysis of nitrosamine impurities in various matrices, including environmental water and workplace air, has been successfully performed using GC-MS. nih.govresearchgate.net

The general approach involves the extraction of nitrosamines from the sample matrix, often using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method, followed by injection into the GC system. gcms.czipa-india.org In the GC, the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.

For complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed to enhance selectivity and reduce background interference. researchgate.netgcms.cz This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, which significantly improves the signal-to-noise ratio. While direct GC-MS analysis of EPHN may be challenging due to its polarity and thermal lability, derivatization to a more volatile and stable compound can be a viable strategy.

Interactive Table: Illustrative GC-MS Parameters for Nitrosamine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Splitless or Pulsed Splitless |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 280°C) |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) |

Liquid Chromatography-High-Resolution Accurate Mass Spectrometry (LC-HRAM)

Liquid Chromatography-High-Resolution Accurate Mass Spectrometry (LC-HRAM) has emerged as a state-of-the-art technique for the analysis of trace-level impurities, including nitrosamines, in complex matrices. fda.govthermofisher.comlcms.cz This method combines the excellent separation capabilities of HPLC with the high mass accuracy and resolution of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers. researchgate.netthermofisher.comsepscience.com

LC-HRAM allows for the confident identification of compounds based on their accurate mass, which significantly reduces the likelihood of false positives. fda.govthermofisher.com The high resolution helps to distinguish the analyte signal from matrix interferences with very similar nominal masses. lcms.cz This is particularly crucial when analyzing trace amounts of EPHN and its metabolites in biological samples.

The U.S. Food and Drug Administration (FDA) has developed and validated LC-HRMS methods for the detection and quantification of multiple nitrosamine impurities in various drug products. fda.gov These methods often utilize reversed-phase chromatography coupled with an Orbitrap mass spectrometer. While a specific LC-HRAM method for EPHN is not detailed in the provided search results, the established methods for other nitrosamines provide a strong foundation for its analysis. The parameters would likely be similar to those used for other polar nitrosamines, with careful optimization of the chromatographic gradient and mass spectrometer settings to achieve the desired sensitivity and selectivity. researchgate.netfda.govthermofisher.comsepscience.com

Detection and Quantification of DNA Adducts

A critical aspect of nitrosamine toxicology is their potential to form covalent adducts with DNA, which can lead to mutations if not repaired. The detection and quantification of these DNA adducts are paramount for understanding the genotoxic potential of compounds like EPHN.

Immunoaffinity Purification Methods

Immunoaffinity purification is a highly selective method used to enrich specific DNA adducts from a complex mixture of normal DNA components. nih.gov This technique relies on the use of antibodies that specifically recognize and bind to the target adduct.

The general workflow involves the enzymatic hydrolysis of DNA to individual nucleosides, followed by the passage of the hydrolysate through an immunoaffinity column containing the immobilized antibody. The adduct of interest is retained on the column while the unmodified nucleosides are washed away. The enriched adduct can then be eluted and quantified by a sensitive analytical technique, such as mass spectrometry.

While a specific immunoaffinity assay for EPHN-derived DNA adducts is not described in the available literature, the principle has been successfully applied to other carcinogen-DNA adducts, such as those from polycyclic aromatic hydrocarbons (PAHs). nih.gov The development of an antibody specific to a major EPHN-DNA adduct would be a crucial first step for this approach. The specificity of the antibody allows for the selective detection of a particular class of adducts, providing a powerful tool for biomonitoring and mechanistic studies. nih.gov

Mass Spectrometry-Based Adductomics

Mass spectrometry-based adductomics aims to comprehensively identify and quantify all DNA adducts present in a biological sample. nih.govnih.gov This powerful approach, typically employing LC-MS/MS or LC-HRAM, has become indispensable in the field of genetic toxicology. nih.govnih.gov

The methodology involves the isolation and enzymatic digestion of DNA into its constituent deoxynucleosides. The resulting mixture is then separated by liquid chromatography and analyzed by mass spectrometry. nih.gov The mass spectrometer can be operated in various modes to detect the presence of DNA adducts. For instance, neutral loss or precursor ion scanning can be used to screen for adducts that lose the deoxyribose sugar moiety upon fragmentation, a characteristic feature of nucleoside adducts.

High-resolution mass spectrometry is particularly valuable in adductomics as it allows for the determination of the elemental composition of the adducts, aiding in their structural elucidation. nih.gov While a specific adductome study for EPHN has not been detailed, research on other nitrosamines has revealed the formation of various alkyl and hydroxyalkyl DNA adducts. nih.gov Given the structure of EPHN, one could anticipate the formation of ethyl and 3-hydroxypropyl adducts on DNA bases. A mass spectrometry-based adductomics approach would be the ideal method to identify and quantify these potential adducts in in vitro or in vivo studies. nih.govnih.gov

In Vitro and In Vivo Experimental Model Systems

Microsomal and S9 Fraction Incubation Systems

To investigate the metabolic activation of compounds that are not directly mutagenic, in vitro systems containing liver enzymes are widely used. The two most common preparations are the S9 fraction and microsomes. The S9 fraction is the 9000 x g supernatant of a tissue homogenate (typically from the liver) and contains both microsomal and cytosolic enzymes. nih.gov Microsomes are a further purified fraction of the endoplasmic reticulum, enriched in cytochrome P450 enzymes. nih.gov

These systems are crucial for simulating the first pass metabolism that a compound would undergo in the liver. They are often used as an exogenous metabolic activation system in conjunction with bacterial mutagenicity assays (e.g., the Ames test) or mammalian cell culture assays, such as those using TK6 cells. usp.orgnih.gov

Research on various N-nitrosopropylamines has demonstrated the utility of S9 fractions from the lung and pancreas of different species, including rats, hamsters, and humans, to activate these carcinogens into mutagenic forms detectable in the Ames test. nih.gov Such studies can reveal species-specific differences in metabolic activation. Similarly, studies using rat liver microsomal fractions have been instrumental in identifying the specific metabolic pathways of nitrosamines. For example, the incubation of N-nitrosodi-n-propylamine with a microsomal fraction led to the identification of products resulting from both α- and β-oxidation, demonstrating the capability of the microsomal mixed-function oxidase system to carry out these reactions. nih.gov

Table 2: Applications of Subcellular Metabolic Activation Systems

| System | Source | Application | Findings |

|---|---|---|---|

| S9 Fraction | Rat, hamster, mouse, rabbit, monkey, and human lung and pancreas nih.gov | Metabolic activation of N-nitrosopropylamines in the Ames mutagenicity assay. nih.gov | Demonstrated activation of specific nitrosamines (HPOP, BOP, MOP) into mutagens by lung S9; pancreas S9 was less effective. nih.gov |

| Microsomal Fraction | Rat liver nih.gov | Investigation of N-nitrosodi-n-propylamine metabolism. nih.gov | Identified products of both α- and β-oxidation, showing that both are carried out by the microsomal mixed-function oxidase system. nih.gov |

Rodent Bioassay Models for Mechanistic Endpoints

Rodent bioassays are indispensable for understanding the in vivo behavior of chemical compounds, including their organ-specific carcinogenicity and metabolic fate. These models provide crucial data that cannot be obtained from in vitro systems alone.

The study of N-Ethyl-N-(3-hydroxypropyl)nitrosamine in rats has provided key insights into the relationship between chemical structure, metabolism, and organotropic carcinogenicity. nih.gov Unlike its analog N-butyl-N-(4-hydroxybutyl)nitrosamine, a potent bladder carcinogen, N-Ethyl-N-(3-hydroxypropyl)nitrosamine does not induce bladder cancer in rats. nih.gov Instead, it is considered a hepatocarcinogen in this species. nih.gov Metabolic studies in rats revealed that the principal urinary metabolite of N-Ethyl-N-(3-hydroxypropyl)nitrosamine is the corresponding 2-carboxyethyl compound, N-ethyl-N-(2-carboxyethyl)nitrosamine. nih.gov This finding is significant because research has established that the urinary excretion of metabolites with a 3-carboxypropyl chain is a critical factor for the induction of bladder cancer by this class of nitrosamines. nih.gov The formation of a 2-carboxyethyl metabolite from N-Ethyl-N-(3-hydroxypropyl)nitrosamine explains its lack of carcinogenicity in the rat urinary bladder. nih.gov

Comparative studies with other nitrosamines, such as N-ethyl-N-hydroxyethylnitrosamine (EHEN), further highlight the utility of rodent models in determining organ susceptibility. nih.gov In rats, EHEN primarily induces tumors in the kidneys, whereas in mice, the main target organ is the lung, demonstrating species-specific differences in carcinogenic response. nih.gov

Table 3: In Vivo Findings for N-Ethyl-N-(3-hydroxypropyl)nitrosamine in Rodent Models

| Compound | Animal Model | Target Organ(s) | Key Mechanistic Finding |

|---|---|---|---|

| N-Ethyl-N-(3-hydroxypropyl)nitrosamine | Rat | Liver nih.gov | The principal urinary metabolite is N-ethyl-N-(2-carboxyethyl)nitrosamine. The absence of a metabolite with a 3-carboxypropyl chain correlates with its lack of bladder carcinogenicity. nih.gov |

Isotope Labeling and Tracing Techniques

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. This method involves replacing one or more atoms of a molecule with their stable or radioactive isotopes (e.g., ¹⁴C, ¹³C, ³H, or ¹⁵N). The labeled compound is chemically identical to the unlabeled parent but can be detected and quantified by virtue of its isotopic signature.

This technique is fundamental to absorption, distribution, metabolism, and excretion (ADME) studies. In the context of N-Ethyl-N-(3-hydroxypropyl)nitrosamine research, isotope labeling would be the primary method used to conduct the metabolic fate studies described in rodent bioassays. nih.gov By administering a labeled version of the compound to a rat, researchers can track its journey through the body.

The application of this technique allows for the unequivocal identification and quantification of the parent compound and its metabolites in various biological matrices, such as urine, feces, blood, and tissues. For example, to identify N-ethyl-N-(2-carboxyethyl)nitrosamine as the principal urinary metabolite of N-Ethyl-N-(3-hydroxypropyl)nitrosamine, researchers would administer the isotopically labeled parent compound and then analyze the urine. nih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a radioactivity detector would be used to separate and identify the labeled metabolites. Mass spectrometry can detect the mass shift caused by the stable isotope, while techniques like liquid scintillation counting can measure the radioactivity of radiolabeled compounds. These tracing techniques are essential for building a complete picture of a compound's biotransformation, which is critical for understanding its mechanism of toxicity.

Broader Research Implications and Future Directions for N Ethyl N 3 Hydroxypropyl Nitrosamine Studies

Contribution to Understanding Nitrosamine-Induced Organotropism

Research on N-Ethyl-N-(3-hydroxypropyl)nitrosamine has been instrumental in elucidating the concept of organotropism in nitrosamine-induced carcinogenesis, which is the tendency of a chemical to affect a specific organ. The metabolic fate of NEHP and its analogs is closely linked to their target organ specificity. nih.gov Studies have shown that while some N-alkyl-N-(ω-hydroxyalkyl)nitrosamines are potent bladder carcinogens, NEHP is primarily hepatocarcinogenic in rats. nih.gov

The key to this organ specificity lies in the metabolic pathways. The principal urinary metabolites of NEHP are the corresponding 2-carboxyethyl compounds. nih.gov It has been observed that the urinary excretion of metabolites with a 3-carboxypropyl chain is crucial for the induction of bladder cancer. nih.gov Conversely, the formation of 2-carboxyethyl or carboxymethyl metabolites, as seen with NEHP, does not lead to bladder cancer, but rather to liver tumors. nih.gov This differential metabolism and subsequent metabolite profile provide a clear example of how the chemical structure of a nitrosamine (B1359907) dictates its carcinogenic target organ.

Advancements in Biomarker Development for Exposure and Effect Mechanisms

The study of NEHP and other nitrosamines has spurred advancements in developing biomarkers to assess both exposure and the biological effects of these carcinogens. These biomarkers are critical for understanding the risk to humans and for developing preventative strategies.

One significant area of biomarker development is the detection of DNA adducts. N-nitrosamines, after metabolic activation, form electrophilic species that can react with DNA, creating DNA adducts. nih.gov These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. nih.gov For instance, ethyl DNA adducts have been detected in human urine, with levels showing a potential correlation with smoking status. mdpi.com Specifically, urinary excretion of N3-Et-Ade has been found to increase significantly with tobacco smoking. mdpi.com